molecular formula C14H17FN2O4 B2991785 N1-(3-fluoro-4-methylphenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide CAS No. 2034458-55-2

N1-(3-fluoro-4-methylphenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide

Cat. No.: B2991785
CAS No.: 2034458-55-2
M. Wt: 296.298
InChI Key: JMLLHQLJJLZWHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-fluoro-4-methylphenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C14H17FN2O4 and its molecular weight is 296.298. The purity is usually 95%.
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Scientific Research Applications

Oncological Applications

N1-(3-fluoro-4-methylphenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide has been investigated in the context of cancer treatment, particularly focusing on its mechanism of action, effectiveness in various cancer models, and its role in chemotherapy regimens. For instance, the compound is part of studies examining its efficacy in conjunction with other therapeutic agents to enhance cancer treatment outcomes. Such investigations often aim at understanding how it can be used to target specific molecular pathways involved in cancer progression, thereby providing a basis for its inclusion in targeted therapy strategies (Sakata et al., 1998).

Properties

IUPAC Name

N'-(3-fluoro-4-methylphenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O4/c1-9-2-3-10(6-11(9)15)17-13(19)12(18)16-7-14(20)4-5-21-8-14/h2-3,6,20H,4-5,7-8H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLLHQLJJLZWHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CCOC2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.